molecular formula C21H35NO2 B5129380 2,6-Ditert-butyl-4-[[2-(hydroxymethyl)piperidin-1-yl]methyl]phenol

2,6-Ditert-butyl-4-[[2-(hydroxymethyl)piperidin-1-yl]methyl]phenol

Cat. No.: B5129380
M. Wt: 333.5 g/mol
InChI Key: MELWRIWLVQKXIU-UHFFFAOYSA-N
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Description

2,6-Ditert-butyl-4-[[2-(hydroxymethyl)piperidin-1-yl]methyl]phenol is a phenolic compound known for its antioxidant properties. It is structurally characterized by the presence of two tert-butyl groups and a piperidine ring attached to a phenol moiety. This compound is often used in various industrial applications due to its stability and effectiveness in preventing oxidation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Ditert-butyl-4-[[2-(hydroxymethyl)piperidin-1-yl]methyl]phenol typically involves a multi-step process. One common method includes the alkylation of phenol with tert-butyl groups using isobutylene in the presence of a strong acid catalyst such as triflic acid or zeolites . The piperidine ring is then introduced through a nucleophilic substitution reaction with a suitable piperidine derivative.

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of high-pressure and temperature conditions to facilitate the alkylation and substitution reactions. The final product is purified through crystallization and distillation techniques.

Chemical Reactions Analysis

Types of Reactions

2,6-Ditert-butyl-4-[[2-(hydroxymethyl)piperidin-1-yl]methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Friedel-Crafts alkylation reactions with catalysts like aluminum chloride are employed.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Hydroquinones.

    Substitution: Various alkylated or arylated phenolic compounds.

Scientific Research Applications

2,6-Ditert-butyl-4-[[2-(hydroxymethyl)piperidin-1-yl]methyl]phenol has a wide range of applications in scientific research:

Mechanism of Action

The antioxidant properties of 2,6-Ditert-butyl-4-[[2-(hydroxymethyl)piperidin-1-yl]methyl]phenol are primarily due to its ability to donate hydrogen atoms, thereby neutralizing free radicals. The phenolic hydroxyl group plays a crucial role in this process. The compound interacts with free radicals, converting them into more stable, non-reactive species. This mechanism helps in preventing oxidative damage to various substrates, including lipids, proteins, and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Ditert-butyl-4-[[2-(hydroxymethyl)piperidin-1-yl]methyl]phenol is unique due to the presence of the piperidine ring, which enhances its solubility and reactivity compared to other similar compounds. This structural feature allows it to be more effective in certain applications, particularly in biological systems where solubility and reactivity are crucial .

Properties

IUPAC Name

2,6-ditert-butyl-4-[[2-(hydroxymethyl)piperidin-1-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35NO2/c1-20(2,3)17-11-15(12-18(19(17)24)21(4,5)6)13-22-10-8-7-9-16(22)14-23/h11-12,16,23-24H,7-10,13-14H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELWRIWLVQKXIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN2CCCCC2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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